Clopidogrelum

Übersicht

Beschreibung

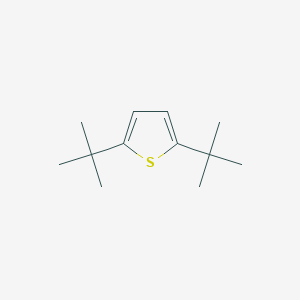

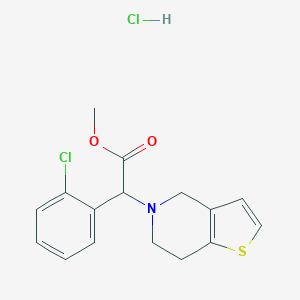

Clopidogrel is a thienopyridine that is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in which the hydrogen attached to the nitrogen is replaced by an o-chlorobenzyl group, the methylene hydrogen of which is replaced by a methoxycarbonyl group (the S enantiomer). A P2Y12 receptor antagonist, it is used to inhibit blood clots and prevent heart attacks. It has a role as a platelet aggregation inhibitor, an anticoagulant and a P2Y12 receptor antagonist. It is a thienopyridine, a member of monochlorobenzenes and a methyl ester. It is functionally related to a ticlopidine.

Clopidogrel is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke. Clopidogrel is indicated to reduce the risk of myocardial infarction for patients with non-ST elevated acute coronary syndrome (ACS), patients with ST-elevated myocardial infarction, and in recent MI, stroke, or established peripheral arterial disease, It has been shown to be superior to [aspirin] in reducing cardiovascular outcomes in patients with cardiovascular disease and provides additional benefit to patients with acute coronary syndromes already taking aspirin. Clopidogrel was granted FDA approval on 17 November 1997.

Clopidogrel is a P2Y12 Platelet Inhibitor. The mechanism of action of clopidogrel is as a P2Y12 Receptor Antagonist, and Cytochrome P450 2C8 Inhibitor. The physiologic effect of clopidogrel is by means of Decreased Platelet Aggregation.

Clopidogrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients known to have atherosclerosis. Clopidogrel has been linked to rare instances of idiosyncratic, clinically apparent acute liver injury.

Clopidogrel Bisulfate is a thienopyridine with antiplatelet activity. Clopidogrel bisulfate irreversibly alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. (NCI04)

Clopidogrel is a thienopyridine, with antiplatelet activity. Clopidogrel targets, irreversibly binds to and alters the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor, inhibiting ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, and inhibiting fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.

A ticlopidine analog and platelet purinergic P2Y receptor antagonist that inhibits adenosine diphosphate-mediated PLATELET AGGREGATION. It is used to prevent THROMBOEMBOLISM in patients with ARTERIAL OCCLUSIVE DISEASES; MYOCARDIAL INFARCTION; STROKE; or ATRIAL FIBRILLATION.

See also: Clopidogrel Bisulfate (has salt form).

Wirkmechanismus

Target of Action

Clopidogrel, also known as Clopidogrelum, primarily targets the P2Y12 subtype of ADP receptors on platelets . These receptors play a crucial role in platelet activation and aggregation, which are key processes in blood clot formation .

Mode of Action

Clopidogrel is a prodrug, which means it needs to be metabolized in the body to its active form. This active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP from activating these receptors, which in turn inhibits the activation of the glycoprotein GPIIb/IIIa complex, a crucial factor in platelet aggregation .

Biochemical Pathways

The bioactivation pathway of clopidogrel is complex. The majority of the clopidogrel dose is metabolized to inactive clopidogrel-carboxylic acid by human carboxylesterase 1 . The remainder is metabolized to 2-oxo-clopidogrel, which is then converted either to inactive 2-oxo-clopidogrel-carboxylic acid via ester hydrolysis or to the active thiol metabolite . This active metabolite is the moiety that irreversibly inhibits the binding of adenosine disphosphate to platelet P2Y12 receptors .

Pharmacokinetics

Clopidogrel exhibits linear pharmacokinetics across a wide range of doses . It has a bioavailability of more than 50% . The drug is metabolized in the liver and has an onset of action of 2 hours . The elimination half-life of the inactive metabolite is 7-8 hours , and the duration of action lasts for 5 days . The drug is excreted 50% through the kidneys and 46% through the bile duct .

Result of Action

The effectiveness of clopidogrel results from its antiplatelet activity, which is dependent on its conversion to an active metabolite . By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events, such as myocardial infarction and stroke . It has been shown to be superior to aspirin in reducing cardiovascular outcomes in patients with cardiovascular disease .

Action Environment

The effectiveness of clopidogrel can be influenced by various environmental factors. For instance, genetic polymorphisms in the genes encoding for cytochrome (CYP) 2C19, which affect the pharmacokinetics of clopidogrel, can lead to high inter-individual variability in treatment response . Other factors such as age, sex, obesity, concurrent diseases, and drug-drug interactions may also contribute to the overall variability in treatment response .

Wissenschaftliche Forschungsanwendungen

Antithrombozyten-Mittel

Clopidogrel ist ein Antithrombozyten-Mittel, das zur Vorbeugung von Blutgerinnseln bei peripherer arterieller Verschlusskrankheit, koronarer Herzkrankheit und zerebrovaskulärer Erkrankung eingesetzt wird . Es wirkt, indem es die Thrombozytenaggregation hemmt, wodurch die Bildung schädlicher Blutgerinnsel verhindert wird.

Vorbeugung von Myokardinfarkt

Clopidogrel wird verwendet, um das Risiko eines Myokardinfarkts bei Patienten mit nicht-ST-Strecken-Hebung akutem Koronarsyndrom (ACS), Patienten mit ST-Strecken-Hebung Myokardinfarkt und bei kürzlich aufgetretenem MI zu reduzieren . Es hat sich gezeigt, dass es Aspirin überlegen ist, um kardiovaskuläre Ergebnisse bei Patienten mit Herz-Kreislauf-Erkrankungen zu reduzieren .

Schlaganfallprävention

Clopidogrel ist angezeigt, um das Risiko eines Schlaganfalls bei Patienten zu verringern, die kürzlich einen Schlaganfall erlitten haben oder an einer etablierten peripheren arteriellen Verschlusskrankheit leiden . Es trägt dazu bei, die Bildung von Blutgerinnseln zu verhindern, die zu einem Schlaganfall führen könnten.

Management des Akuten Koronarsyndroms

Bei Patienten mit akutem Koronarsyndrom wird Clopidogrel in Kombination mit Acetylsalicylsäure (auch bekannt als Aspirin) verwendet, um weitere Herzprobleme zu verhindern . Dies schließt Herzinfarkte und instabile Angina pectoris ein, eine schwere Form von Brustschmerzen .

Perkutane Koronare Intervention

Einige Patienten mit akutem Koronarsyndrom können sich einer perkutanen Koronaren Intervention unterziehen, einem Verfahren, das die Blutgefäße des Herzens freilegt, um die Blutversorgung wiederherzustellen . In diesen Fällen kann Clopidogrel verwendet werden, um zu verhindern, dass sich Blutgerinnsel in den Stents bilden, die in die Arterien gelegt werden .

Management von Vorhofflimmern

Clopidogrel wird in Kombination mit Acetylsalicylsäure bei Patienten mit Vorhofflimmern angewendet, die mindestens einen Risikofaktor für Gefäßereignisse wie Herzinfarkt oder Schlaganfall haben, keine Vitamin-K-Antagonisten (andere Medikamente, die Blutgerinnsel verhindern) einnehmen können und ein geringes Blutungsrisiko haben .

Biochemische Analyse

Biochemical Properties

Clopidogrelum works by irreversibly inhibiting a receptor called P2Y12 on platelets . This interaction prevents platelets from sticking together and forming blood clots, thereby reducing the risk of heart disease and stroke .

Cellular Effects

This compound exerts its effects on various types of cells, primarily platelets. By inhibiting the P2Y12 receptor on platelets, it influences cell function by preventing platelet aggregation . This impacts cell signaling pathways, gene expression, and cellular metabolism related to blood clotting .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the P2Y12 receptor on platelets . This binding is irreversible, leading to long-term inhibition of platelet aggregation . This action can lead to changes in gene expression related to blood clotting .

Temporal Effects in Laboratory Settings

This compound’s effect starts about two hours after intake and lasts for five days . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects in animal models are not mentioned in the available resources, it is known that this compound is used in clinical settings at dosages determined by healthcare professionals based on the patient’s condition .

Metabolic Pathways

This compound is involved in the metabolic pathway related to blood clotting. It interacts with the P2Y12 receptor, a key player in the platelet aggregation process . The inhibition of this receptor by this compound affects the metabolic flux of the blood clotting process .

Transport and Distribution

This compound is taken orally and has a bioavailability of more than 50% . It is distributed within the body and reaches its site of action—the platelets—where it exerts its effects .

Subcellular Localization

This compound, once in the bloodstream, localizes to platelets where it binds to the P2Y12 receptor . This receptor is located on the outer membrane of the platelets, making it accessible for this compound to bind and exert its antiplatelet effects .

Eigenschaften

IUPAC Name |

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWGGQPFAXNFI-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022848 | |

| Record name | Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clopidogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

15.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Clopidogrel is metabolized to its active form by carboxylesterase-1. The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets. This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation., Clopidogrel must be metabolized by CYP450 enzymes to produce the active metabolite that inhibits platelet aggregation. The active metabolite of clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor and the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. This action is irreversible. Consequently, platelets exposed to clopidogrel's active metabolite are affected for the remainder of their lifespan (about 7 to 10 days). Platelet aggregation induced by agonists other than ADP is also inhibited by blocking the amplification of platelet activation by released ADP., The P2Y12 receptor plays a crucial role in the regulation of platelet activation by several agonists, which is irreversibly antagonized by the active metabolite of clopidogrel, a widely used anti-thrombotic drug. In this study, we investigated whether reduction of platelet reactivity leads to reduced inflammatory responses using a rat model of erosive arthritis. We evaluated the effect of clopidogrel on inflammation in Lewis rats in a peptidoglycan polysaccharide (PG-PS)-induced arthritis model with four groups of rats: 1) untreated, 2) clopidogrel-treated, 3) PG-PS-induced, and 4) PG-PS-induced and clopidogrel-treated. There were significant differences between the PG-PS+clopidogrel group when compared to the PG-PS group including: increased joint diameter and clinical manifestations of inflammation, elevated plasma levels of pro-inflammatory cytokines (IL-1 beta, interferon (IFN) gamma, and IL-6), an elevated neutrophil blood count and an increased circulating platelet count. Plasma levels of IL-10 were significantly lower in the PG-PS+clopidogrel group compared to the PG-PS group. Plasma levels of platelet factor 4 (PF4) were elevated in both the PG-PS and the PG-PS+clopidogrel groups, however PF4 levels showed no difference upon clopidogrel treatment, suggesting that the pro- inflammatory effect of clopidogrel may be due to its action on cells other than platelets. Histology indicated an increase in leukocyte infiltration at the inflammatory area of the joint, increased pannus formation, blood vessel proliferation, subsynovial fibrosis and cartilage erosion upon treatment with clopidogrel in PG-PS-induced arthritis animals. In summary, animals treated with clopidogrel showed a pro-inflammatory effect in the PG-PS-induced arthritis animal model, which might not be mediated by platelets. | |

| Record name | Clopidogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLOPIDOGREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil | |

CAS No. |

113665-84-2 | |

| Record name | Clopidogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113665-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clopidogrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clopidogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOPIDOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLOPIDOGREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clopidogrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

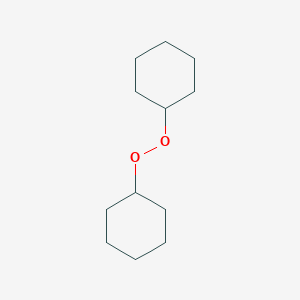

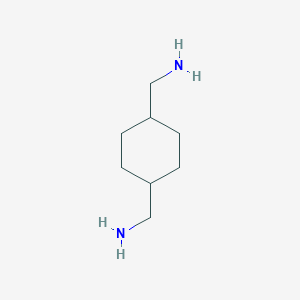

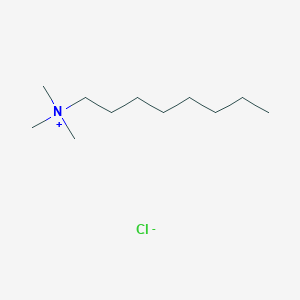

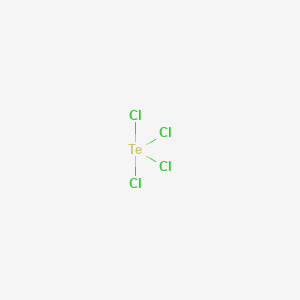

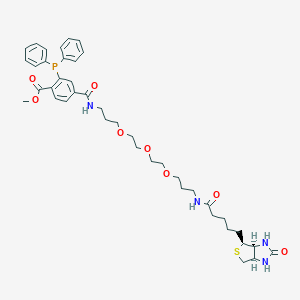

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

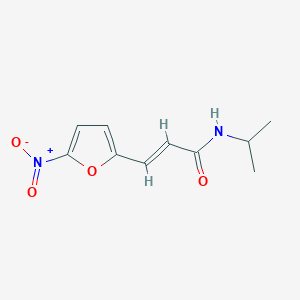

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)